![molecular formula C21H22Cl2N4O2 B2729820 1-(2,4-dichloro-5-methoxyphenyl)-N-(2,6-diethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 339099-60-4](/img/structure/B2729820.png)
1-(2,4-dichloro-5-methoxyphenyl)-N-(2,6-diethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Description
1-(2,4-dichloro-5-methoxyphenyl)-N-(2,6-diethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22Cl2N4O2 and its molecular weight is 433.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, showcasing their potential antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, indicating moderate to good antimicrobial activities against test microorganisms. This research highlights the chemical versatility of triazole compounds and their relevance in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor and Anti-inflammatory Agents
The synthesis of triazole derivatives also extends to potential antitumor and anti-inflammatory applications. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnagenone and khellinone, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. This suggests that triazole compounds could be pivotal in developing new pharmacological agents targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular and Electronic Analysis
Triazole derivatives are also studied for their molecular, electronic, and spectroscopic properties. Beytur and Avinca (2021) examined the electronic properties, nonlinear optical properties, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. The study provided insights into the potential applications of these compounds in fields requiring detailed molecular and electronic analyses, such as material science (Beytur & Avinca, 2021).
Corrosion Inhibition
The application of triazole derivatives in corrosion inhibition demonstrates their versatility. Bentiss et al. (2009) explored the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as a corrosion inhibitor for mild steel in hydrochloric acid medium. The study highlighted the high efficiency of triazole derivatives in protecting metal surfaces, indicating their importance in industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-N-(2,6-diethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2/c1-5-13-8-7-9-14(6-2)19(13)25-21(28)20-24-12(3)27(26-20)17-11-18(29-4)16(23)10-15(17)22/h7-11H,5-6H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUYRODPYLCOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C(=N2)C)C3=CC(=C(C=C3Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-methoxyphenyl)-N-(2,6-diethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide |
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